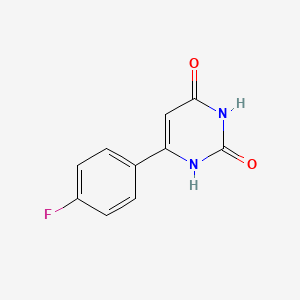

6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMJILJPLXALSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki Coupling Approach and Subsequent Transformations

One of the most reliable methods for synthesizing 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione involves the Suzuki coupling of halogenated pyrimidine derivatives with 4-fluorophenylboronic acid, followed by demethylation and oxidation steps.

Starting Material Preparation :

4,5-Dimethoxy-6-chloropyrimidine is prepared from 4,6-dichloro-5-methoxypyrimidine by treatment with sodium methoxide.Suzuki Coupling :

The chloropyrimidine intermediate undergoes palladium-catalyzed Suzuki coupling with 4-fluorophenylboronic acid in a dioxane-water mixture under reflux conditions, producing 6-(4-fluorophenyl)-4,5-dimethoxypyrimidine in yields around 82%.Demethylation :

The dimethoxypyrimidine is then treated with 2 N hydrochloric acid in dioxane under reflux for 12 hours, yielding 6-(4-fluorophenyl)-5-methoxypyrimidin-4(3H)-one with approximately 87% yield.Final Demethylation to Target Compound :

Treatment of the 5-methoxy derivative with boron tribromide (BBr3) in dichloromethane affords the target compound, this compound.

This sequence is summarized in the following table:

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 4,6-Dichloro-5-methoxypyrimidine → 4,5-Dimethoxy-6-chloropyrimidine | Sodium methoxide | 4,5-Dimethoxy-6-chloropyrimidine | Not specified | Intermediate preparation |

| Suzuki Coupling | Pd(PPh3)4, Na2CO3, dioxane/water, reflux 19 h | 6-(4-fluorophenyl)-4,5-dimethoxypyrimidine | 82 | Palladium-catalyzed coupling |

| Demethylation | 2 N HCl, dioxane, reflux 12 h | 6-(4-fluorophenyl)-5-methoxypyrimidin-4(3H)-one | 87 | Acidic hydrolysis of methoxy group |

| Demethylation (final) | BBr3 in CH2Cl2 | 6-(4-fluorophenyl)pyrimidine-2,4-dione | Not specified | Removal of methoxy to hydroxy/keto |

This method is well-documented and provides good overall yields with relatively mild conditions.

Oxidative Ring Contraction and Alternative Approaches

Other methods involve oxidative transformations of dihydropyrimidinone derivatives to obtain the pyrimidine-2,4-dione core.

Oxidation Using m-Chloroperbenzoic Acid (mCPBA) :

Starting from 6-aryl-5,6-dihydropyrimidin-4(3H)-ones, mCPBA oxidation in dichloromethane results in ring contraction and formation of the dihydrouracil analogs. This method yields the target compound or close derivatives in moderate to good yields (up to 75% in DCM).Solvent Effects on Yield :

The choice of solvent significantly affects the yield. Solvents without hydrogen bond acceptor properties, such as dichloromethane (DCM), gave the highest yields (75%), while solvents with hydrogen bond acceptor properties (dioxane, THF, water) reduced the yield due to interaction with NH protons, hindering reagent access.Reaction Conditions :

The reaction is typically carried out at room temperature for 3 hours with 2.2 equivalents of mCPBA.

The solvent effect on yield is summarized below:

| Solvent | Dielectric Constant | HBA Property | Yield of DHU (%) |

|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | No | 75 |

| Toluene | 2.4 | No | 51 |

| Chloroform | 4.8 | No | 40 |

| Dioxane | 2.3 | Yes | 32 |

| THF | 7.6 | Yes | 29 |

| Water | 80 | Yes | - (no product) |

This method is useful for synthesizing a variety of 6-aryl dihydrouracil derivatives, including fluorophenyl-substituted analogs.

Summary of Key Research Findings

The Suzuki coupling route is the most direct and efficient method for synthesizing this compound, with good yields and well-defined steps.

Demethylation steps using acidic hydrolysis and BBr3 are critical to convert methoxy-substituted intermediates into the final pyrimidine dione.

Oxidative ring contraction using mCPBA provides an alternative pathway from dihydropyrimidinone precursors, with solvent choice playing a major role in yield optimization.

The compound's structure and purity are typically confirmed by NMR (both ^1H and ^13C), HRMS, and melting point analysis, ensuring the reliability of the synthetic methods.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

PARP-1 Inhibition

One significant application of 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione derivatives is in the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 plays a crucial role in DNA repair mechanisms, and its inhibition can enhance the efficacy of certain cancer treatments by compromising cancer cell survival. Research indicates that derivatives synthesized from this compound show promising anti-proliferative activity against various cancer cell lines, including MCF-7 and HCT116. The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and demonstrated significant potential as anticancer agents .

Antitumor Activity

Another area of interest is the antitumor properties of pyrimidine derivatives. Studies have shown that compounds containing the pyrimidine moiety can effectively inhibit tumor growth in vitro and in vivo. For instance, derivatives of this compound have been linked to enhanced cytotoxicity against non-small cell lung cancer cells by inhibiting specific enzymatic activities associated with tumor progression .

Anti-inflammatory Properties

Research has also suggested that pyrimidine derivatives possess anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. The structure of this compound allows for potential interactions with inflammatory mediators .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step processes that allow for structural modifications aimed at enhancing biological activity. Various synthetic routes have been explored to create analogs with improved potency and selectivity against biological targets.

| Synthetic Route | Yield (%) | Key Features |

|---|---|---|

| Reaction with formamide and carbon disulfide | High | Formation of pyranodipyrimidine derivatives |

| Diazotization with sodium nitrite | Moderate | Formation of triazine derivatives |

| Acylation reactions | Variable | Enhanced anti-tumor activity |

Case Study 1: Inhibition of PARP-1

In a study focusing on the synthesis of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues derived from this compound, researchers found that several compounds exhibited significant PARP-1 inhibitory activity. These compounds were tested against human cancer cell lines and demonstrated IC50 values indicating effective inhibition .

Case Study 2: Antitumor Efficacy

Another investigation assessed the antitumor efficacy of a series of pyrimidine derivatives against various cancer cell lines. The results showed that certain modifications to the core structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group can enhance binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-2,4-dione Derivatives

Key Observations :

- Substituent Position : The 4-fluorophenyl group in the target compound contrasts with thioether (12h) or trifluoromethyl (12,15) substituents in analogs, influencing electronic and steric properties.

- Fluorination Impact : Fluorine atoms enhance binding via hydrophobic interactions and dipole effects. For example, 3-(4-fluorobenzyl)-6-trifluoromethylpyrimidine-2,4-dione showed 98% herbicidal activity at 100 µg/mL due to fluorine’s electronegativity stabilizing interactions with plant enzymes .

- Bioactivity Correlation : Thioether-linked fluorophenyl analogs (e.g., 12h) exhibit anti-HIV activity, suggesting that the target compound’s direct fluorophenyl attachment may also target viral enzymes .

Key Observations :

- The target compound’s synthesis likely involves direct coupling of 4-fluorophenyl groups to the pyrimidine core, similar to 12h’s thioether formation .

- Yields for fluorinated analogs range widely (68–89%), influenced by substituent reactivity and purification challenges .

Physicochemical Properties

Table 3: Physical and Spectral Data

Biological Activity

6-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the compound's biological properties, including anticancer and antimicrobial activities, along with structure-activity relationships (SAR) that enhance its efficacy.

- Molecular Formula : CHFNO

- Molecular Weight : 208.17 g/mol

- CAS Number : 1204297-90-4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in anticancer and antimicrobial domains.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

- MCF7 Cells : The compound showed a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment, indicating potent anticancer properties comparable to doxorubicin (DOX) .

- Mechanism of Action : The anticancer effect is attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression in cancer cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Against Enterococcus faecalis : It has been reported to possess significant antibacterial activity with a minimum inhibitory concentration (MIC) of 16 µg/mL and a minimum bactericidal concentration (MBC) of 32 µg/mL .

- Broad-Spectrum Activity : Additional studies suggest that modifications in the pyrimidine structure can enhance its spectrum of activity against various pathogens .

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group is crucial for enhancing the biological activity of pyrimidine derivatives. Research indicates that:

- The introduction of fluorine increases lipophilicity, which can improve cell membrane permeability and bioavailability .

- Variations in substituents at different positions on the pyrimidine ring significantly affect the potency and selectivity of these compounds against specific cancer types or bacterial strains .

Case Studies

- Case Study 1 : A study evaluating a series of pyrimidine derivatives found that compounds with electron-withdrawing groups like fluorine exhibited enhanced cytotoxicity against HeLa and K562 cell lines compared to their non-fluorinated counterparts .

- Case Study 2 : A comparative analysis involving various pyrimidine derivatives indicated that those with halogen substitutions demonstrated improved antimicrobial activity against Gram-positive bacteria, highlighting the importance of functional group positioning .

Data Table: Biological Activity Summary

Q & A

Basic: What are the common synthetic routes for 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves cyclocondensation of substituted β-keto esters or β-diketones with urea or thiourea under reflux conditions. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with urea in ethanol to yield pyrimidine-dione derivatives, a method adaptable to introduce the 4-fluorophenyl group at the 6-position via precursor modification . Key steps include:

- Reagent selection : Use of sodium ethoxide as a base to deprotonate intermediates.

- Solvent optimization : Ethanol or DMF for solubility and reaction efficiency.

- Purification : Recrystallization from water or ethanol to isolate the pure product.

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and pyrimidine-dione ring protons (e.g., NH signals at δ 10–12 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, such as N–H⋯O interactions between pyrimidine-dione and water molecules in hydrates .

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns.

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Temperature control : Reflux (~80°C) for cyclocondensation steps ensures complete ring closure .

- Catalyst selection : Palladium catalysts (e.g., Pd/C) may enhance coupling reactions for fluorophenyl incorporation, though inert atmospheres are required to prevent oxidation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions during recrystallization .

Advanced: How do structural modifications at the 6-position influence bioactivity?

- Fluorophenyl vs. chlorophenyl : Fluorine’s electronegativity enhances membrane permeability and target binding (e.g., kinase inhibition) compared to bulkier chloro groups .

- Substituent positioning : Para-substitution on the phenyl ring (as in 4-fluorophenyl) maximizes steric compatibility with hydrophobic enzyme pockets, as seen in kinase inhibitor studies .

- Data analysis : Compare IC values across analogs to establish structure-activity relationships (SAR) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

- Control experiments : Verify compound purity via HPLC (>95%) to rule out impurities affecting bioactivity .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding mode variations due to fluorophenyl orientation .

Basic: What are the key stability considerations for storing this compound?

- Light sensitivity : Store in amber vials to prevent photodegradation of the fluorophenyl group.

- Moisture control : Desiccate hydrates (e.g., monohydrate forms) to avoid hydrolysis .

- Temperature : Long-term storage at –20°C in inert atmospheres (N) preserves integrity .

Advanced: What strategies validate target engagement in mechanistic studies?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) between the compound and enzymes like thymidylate synthase .

- Knockdown/knockout models : CRISPR-Cas9-mediated gene silencing confirms specificity (e.g., reduced activity in kinase-deficient cells) .

- Metabolic profiling : LC-MS tracks intracellular metabolite formation to assess prodrug activation .

Basic: How is crystallographic data utilized to predict solubility and formulation?

- Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing solubility .

- Polymorph screening : Differential scanning calorimetry (DSC) detects hydrate/anhydrate forms, guiding excipient selection for tablet formulations .

Advanced: What computational tools aid in designing derivatives with enhanced potency?

- DFT calculations : Predict electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on ring reactivity) .

- QSAR models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity to prioritize synthetic targets .

- ADMET prediction : SwissADME estimates bioavailability and toxicity risks for lead optimization .

Advanced: How can synthetic byproducts be characterized and minimized?

- LC-MS monitoring : Detects intermediates and byproducts (e.g., dimerization products) in real-time .

- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to reduce waste .

- Catalytic recycling : Reuse Pd catalysts via immobilization on magnetic nanoparticles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.